molecular formula C22H24Cl2FN3O B11935599 3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole

3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole

Cat. No.: B11935599
M. Wt: 436.3 g/mol
InChI Key: YYGGHKQVJFSPPM-AWEZNQCLSA-N
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Description

3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indazole derivatives .

Scientific Research Applications

3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives, such as:

Uniqueness

The uniqueness of 3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C22H24Cl2FN3O

Molecular Weight

436.3 g/mol

IUPAC Name

3,5-dichloro-7-[(1S)-1-[[4-(4-fluorophenyl)-1-methylpiperidin-4-yl]methoxy]ethyl]-2H-indazole

InChI

InChI=1S/C22H24Cl2FN3O/c1-14(18-11-16(23)12-19-20(18)26-27-21(19)24)29-13-22(7-9-28(2)10-8-22)15-3-5-17(25)6-4-15/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,26,27)/t14-/m0/s1

InChI Key

YYGGHKQVJFSPPM-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC2=C(NN=C12)Cl)Cl)OCC3(CCN(CC3)C)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC(=CC2=C(NN=C12)Cl)Cl)OCC3(CCN(CC3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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